3-(6-chloro-1H-indol-1-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide
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Overview
Description
3-(6-chloro-1H-indol-1-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide is a complex organic compound that features a unique combination of an indole ring, a thiadiazole ring, and a propanamide group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-chloro-1H-indol-1-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide typically involves multiple steps, starting with the preparation of the indole and thiadiazole precursors. The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The thiadiazole ring can be prepared by the cyclization of thiosemicarbazide with carboxylic acids or their derivatives.
The final step involves the coupling of the indole and thiadiazole rings with the propanamide group. This can be achieved through a condensation reaction, where the amine group of the indole reacts with the carbonyl group of the propanamide under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of catalysts to speed up the reactions, as well as the implementation of continuous flow processes to increase efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(6-chloro-1H-indol-1-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide can undergo various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl group in the propanamide can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom on the indole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Alcohol derivatives of the propanamide group.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
3-(6-chloro-1H-indol-1-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(6-chloro-1H-indol-1-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The indole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The thiadiazole ring may also contribute to the compound’s biological activity by interacting with metal ions or other biomolecules.
Comparison with Similar Compounds
3-(6-chloro-1H-indol-1-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide can be compared with other similar compounds, such as:
Indole derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol, which also feature the indole ring but differ in their functional groups and biological activities.
Thiadiazole derivatives: Compounds like 2-amino-1,3,4-thiadiazole and 2-mercapto-1,3,4-thiadiazole, which share the thiadiazole ring but have different substituents and properties.
The uniqueness of this compound lies in its combination of the indole and thiadiazole rings, which may result in synergistic effects and unique biological activities.
Properties
Molecular Formula |
C16H17ClN4OS |
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Molecular Weight |
348.9 g/mol |
IUPAC Name |
3-(6-chloroindol-1-yl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)propanamide |
InChI |
InChI=1S/C16H17ClN4OS/c1-10(2)15-19-20-16(23-15)18-14(22)6-8-21-7-5-11-3-4-12(17)9-13(11)21/h3-5,7,9-10H,6,8H2,1-2H3,(H,18,20,22) |
InChI Key |
CNJHQLQOHRKSIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)CCN2C=CC3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
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